5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Overview
Description
5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit the activity of certain oxidoreductase enzymes, which are crucial for cellular redox reactions . Additionally, it can bind to specific protein targets, altering their conformation and activity. These interactions are primarily driven by hydrophobic interactions and hydrogen bonding between the compound and the biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can influence the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux within cells . For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of key metabolites. Additionally, it can affect the balance of redox reactions by interacting with oxidoreductase enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, with higher concentrations observed in specific tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(19-10-7-11-20(16-19)32-2)29-14-12-28(13-15-29)17-18-8-5-4-6-9-18/h4-11,16,22,31H,3,12-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDRPCQWTXOKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.